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Compound of Interest

3,3',5,5"-Tetra-tert-
Compound Name: ) )
butyldiphenoquinone

Cat. No.: B149682

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound
3,3',5,5'-Tetra-tert-butyldiphenoquinone. The information presented herein is intended to
support research and development activities by providing detailed nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols
for these analyses.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (CDCls):

Chemical Shift o . )
Multiplicity Integration Assignment

(ppm)

6.18-6.95 m 4H Aromatic H

1.35 S 36H tert-butyl H
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13C NMR (CDCls):

Chemical Shift (ppm)

Assignment

186.5 C=0

147.2 Ar-C

137.8 Ar-C

125.8 Ar-CH

35.2 C(CHs)s3

29.8 C(CHs)s3
Infrared (IR) Spectroscopy

Wavenumber (cm~12) Assignment

2950 C-H stretch (aliphatic)

1660 C=0 stretch (quinone)

1580 C=C stretch (aromatic)

1250 C-H bend (tert-butyl)

Mass Spectrometry (MS)

m/z Relative Intensity (%) Assignment

408 100 [M]*

353 [M-C(CHs)s]*

297 [M-2C(CHs)s+H]*
241 [M-3C(CHs3)3+2H]*
57 [C(CHs)s]*

Experimental Protocols
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Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are representative of standard analytical practices for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3,3',5,5'-Tetra-tert-butyldiphenoquinone was prepared by dissolving
approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCIs). The *H and
13C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in
parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small
amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a
thin, transparent pellet. The spectrum was recorded over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectral data were acquired using a gas chromatograph coupled to a mass spectrometer
(GC-MS). The sample was introduced into the GC, which was equipped with a capillary
column. The mass spectrometer was operated in electron ionization (EI) mode. For tandem
mass spectrometry (MS-MS), the precursor ion [M+H]* at m/z 409.3101 was selected and
subjected to collision-induced dissociation.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This guide provides a comprehensive summary of the key spectroscopic data for 3,3',5,5'-
Tetra-tert-butyldiphenoquinone. The presented NMR, IR, and MS data, along with the
outlined experimental protocols, serve as a valuable resource for researchers and scientists in
the fields of chemistry and drug development.

» To cite this document: BenchChem. [Spectroscopic Profile of 3,3',5,5'-Tetra-tert-
butyldiphenoquinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b149682#spectroscopic-data-of-3-3-5-5-tetra-tert-
butyldiphenoquinone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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